molecular formula C8H6O3 B143210 2-Carboxybenzaldehyde CAS No. 119-67-5

2-Carboxybenzaldehyde

Cat. No. B143210
Key on ui cas rn: 119-67-5
M. Wt: 150.13 g/mol
InChI Key: DYNFCHNNOHNJFG-UHFFFAOYSA-N
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Patent
US04846873

Procedure details

To a 3-neck 1-liter round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added 2-carboxybenzaldehyde (100.00 g, 0.659 moles), dimethylsulfate (162.8 g 1.291 moles) and 200 ml of dichloromethane under nitrogen. The mixture was heated to reflux and triethylamine (135.89 g, 1.343 moles) was added at such a rate to maintain a brisk reflux. After the addition was complete, the solution was allowed to cool to room temperature and stirred overnight. Water (400 ml) was then added and the layers separated. The aqueous layer was extracted with dichloromethane (1×200 ml) and the combined organic layers washed with saturated sodium bicarbonate solution (1×400 ml), dried over magnesium sulfate and concentrated in vacuo to give a golden oil. Vacuum distillation of this oil gave 88.7 g of the product as a pale yellow oil, bp 95°-98° C./0.4 mm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
135.89 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([OH:3])=[O:2].[CH3:12]OS(OC)(=O)=O.ClCCl.C(N(CC)CC)C>O>[C:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([O:3][CH3:12])=[O:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=O)C=CC=C1
Name
Quantity
162.8 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
135.89 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck 1-liter round-bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a brisk reflux
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (1×200 ml)
WASH
Type
WASH
Details
the combined organic layers washed with saturated sodium bicarbonate solution (1×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a golden oil
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of this oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 88.7 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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